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Introduction
CDK2-IN-14-d3 is a deuterated, potent, and highly selective inhibitor of Cyclin-Dependent

Kinase 2 (CDK2). As an isotope-labeled compound, it serves as an excellent tool for in vivo

studies and as an internal standard in clinical mass spectrometry.[1] Its non-deuterated

counterpart, CDK2-IN-14, is a member of the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one

class of compounds, which have demonstrated exceptional selectivity for CDK2 over other

cyclin-dependent kinases. This high selectivity makes CDK2-IN-14-d3 a valuable chemical

probe for investigating the specific roles of CDK2 in cell cycle regulation and for developing

potential therapeutics, particularly in oncology.

Recent studies have highlighted that resistance to CDK4/6 inhibitors in cancer therapy can be

overcome by a compensatory pathway involving CDK2. This positions selective CDK2

inhibitors like CDK2-IN-14-d3 as a promising therapeutic strategy for patients who have

developed resistance to existing treatments.

Biochemical Data
The inhibitory activity of the parent compound, CDK2-IN-14, was assessed against a panel of

cyclin-dependent kinases. The following table summarizes the half-maximal inhibitory

concentrations (IC50).
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Kinase Target IC50 (nM)

CDK2/cyclin E 5

CDK1/cyclin B >1000

CDK4/cyclin D1 >1000

CDK6/cyclin D3 >1000

CDK7/cyclin H >1000

CDK9/cyclin T1 >1000

Data is representative of the parent compound, CDK2-IN-14, as presented in Sokolsky A, et al.

(2022).

Signaling Pathway
CDK2 is a key regulator of the cell cycle, primarily at the G1/S phase transition. Its activity is

dependent on its association with regulatory cyclin subunits, namely Cyclin E and Cyclin A. The

following diagram illustrates the canonical CDK2 signaling pathway.
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Caption: CDK2 Signaling Pathway and Point of Inhibition.
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Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol is a general guideline for determining the in vitro potency of CDK2-IN-14-d3
against CDK2/Cyclin E.

Materials:

Recombinant human CDK2/Cyclin E enzyme

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

ATP

Substrate peptide (e.g., a derivative of Histone H1)

CDK2-IN-14-d3 (dissolved in DMSO)

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

White, opaque 96-well plates

Procedure:

Prepare a serial dilution of CDK2-IN-14-d3 in DMSO. Further dilute the compound in kinase

buffer to the desired final concentrations.

Add the diluted CDK2-IN-14-d3 or DMSO (vehicle control) to the wells of the 96-well plate.

Add the CDK2/Cyclin E enzyme to all wells except for the "no enzyme" control wells.

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

Stop the reaction and measure the amount of ADP produced using a luminescence-based

detection reagent according to the manufacturer's protocol.
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Calculate the percent inhibition for each concentration of CDK2-IN-14-d3 relative to the

vehicle control.

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response

curve.

Cell Proliferation Assay
This protocol can be used to assess the effect of CDK2-IN-14-d3 on the proliferation of cancer

cell lines.

Materials:

Cancer cell line of interest (e.g., a cell line with CCNE1 amplification)

Complete cell culture medium

CDK2-IN-14-d3 (dissolved in DMSO)

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Sterile, clear-bottom 96-well plates

Procedure:

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

Prepare a serial dilution of CDK2-IN-14-d3 in complete cell culture medium.

Remove the existing medium from the cells and add the medium containing the different

concentrations of CDK2-IN-14-d3 or DMSO (vehicle control).

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator

with 5% CO2.

Allow the plate to equilibrate to room temperature.

Measure cell viability using a suitable reagent according to the manufacturer's instructions.
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Calculate the percent viability for each treatment condition relative to the vehicle control.

Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percent

viability against the log concentration of the compound.

Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating a kinase inhibitor.
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Caption: General workflow for kinase inhibitor evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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